molecular formula C8H7NO2S B7784485 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B7784485
M. Wt: 181.21 g/mol
InChI Key: CFMFFLDDOANTMS-UHFFFAOYSA-N
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Description

6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound with a unique structure that combines a furan ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one typically involves the reaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to form the corresponding 4-thioxo derivative . This intermediate can then be further reacted with methyl bromoacetate and other reagents to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound shares a similar core structure but differs in functional groups.

    4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Another related compound with a different substitution pattern.

Uniqueness

6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-4-sulfanylidene-1,5-dihydrofuro[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-4-2-5-3-11-8(10)6(5)7(12)9-4/h2H,3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMFFLDDOANTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=S)N1)C(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 2
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 3
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 4
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 5
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 6
Reactant of Route 6
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

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